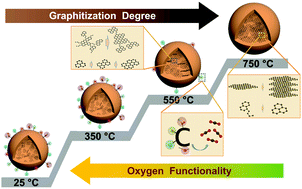Structural evolution of carbon dots during low temperature pyrolysis†
Nanoscale Pub Date: 2021-12-25 DOI: 10.1039/D1NR07015K
Abstract
Carbon dots (CDs) are an emerging class of photoluminescent material. Their unique optical properties arise from the discrete energy levels in their electronic states, which directly relate to their crystalline and chemical structure. It is expected that when CDs go through structural changes via chemical reduction or thermal annealing, their energy levels will be altered, inducing unique optoelectronic properties such as solid-state photoluminescence (PL). However, the detailed structural evolution and how the optoelectronic characteristics of CDs are affected remain unclear. Therefore, it is of fundamental interest to understand how the structure of CDs prepared by hydrothermal carbonisation (HTC) rearranges from a highly functionalised disordered structure into a more ordered graphitic structure. In this paper, detailed structural characterisation and in situ TEM were conducted to reveal the structural evolution of CDs during the carbonisation process, which have demonstrated a growth in aromatic domains and reduction in oxidation sites. These structural features are correlated with their near-infrared (NIR) solid-state PL properties, which may find a lot of practical applications such as temperature sensing, solid-state display lighting and anti-counterfeit security inks.


Recommended Literature
- [1] Fabrication of mesoporous carbon supported Ni–Mo catalysts for the enhanced conversion of glucose to ethylene glycol†
- [2] Multi-colored dyesensitization of polymer/fullerene bulk heterojunction solar cells
- [3] Fabrication of a versatile chitosan nanocomposite hydrogel impregnated with biosynthesized silver nanoparticles using Sapindus mukorossi: characterization and applications
- [4] A first principles study of fluorescence quenching in rhodamine B dimers: how can quenching occur in dimeric species?†
- [5] Decavanadate interactions with actin: cysteineoxidation and vanadyl formation
- [6] Immobilization of Ni(ii) complex on the surface of mesoporous modified-KIT-6 as a new, reusable and highly efficient nanocatalyst for the synthesis of tetrazole and pyranopyrazole derivatives†
- [7] Dynamics and local ordering of pentachloronitrobenzene: a molecular-dynamics investigation†
- [8] Tellurene: its physical properties, scalable nanomanufacturing, and device applications
- [9] Use of X-ray fluorescence spectrometry for the direct multi-element analysis of coal powders
- [10] Improvement of the catalytic stability of molybdenum carbide via encapsulation within carbon nanotubes in dry methane reforming†










